N-(furan-2-ylmethyl)-4-hydroxyquinoline-3-carboxamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-oxo-1H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c18-14-11-5-1-2-6-13(11)16-9-12(14)15(19)17-8-10-4-3-7-20-10/h1-7,9H,8H2,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUMKCCCOKDNAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-4-hydroxyquinoline-3-carboxamide typically involves the reaction of 4-hydroxyquinoline-3-carboxylic acid with furan-2-ylmethanamine. The reaction is carried out under mild conditions, often using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond . The reaction is usually performed in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using microwave-assisted conditions, which significantly reduce the reaction time and improve the yield of the desired product . The use of microwave reactors allows for better control of reaction parameters and can lead to more efficient production processes.
Chemical Reactions Analysis
Acid Chloride Activation
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Quinoline-3-carboxylic acid is first converted to its acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
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The acid chloride reacts with furan-2-ylmethylamine in the presence of a base (e.g., pyridine) to form the amide.
Table 1: Synthesis via Acid Chloride
| Step | Reagents/Solvents | Conditions | Outcome |
|---|---|---|---|
| 1 | Quinoline-3-carboxylic acid, SOCl₂ | Reflux in dichloromethane (DCM) | Acid chloride |
| 2 | Furan-2-ylmethylamine, pyridine | Room temperature, DCM | Amide formation |
Amide Bond Formation
The amide bond forms via nucleophilic acyl substitution . In coupling agent methods, EDC activates the carboxylic acid to an O-acylisourea intermediate, which reacts with the amine to yield the amide and release a side product (e.g., urea).
Table 3: Mechanism of Coupling Agent Activation
| Step | Mechanism |
|---|---|
| 1 | EDC reacts with carboxylic acid to form O-acylisourea. |
| 2 | HOBt stabilizes the intermediate. |
| 3 | Amine attacks the carbonyl, releasing EDC urea byproduct. |
Hydroxy Group Modifications
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Acetylation : Reaction with acetyl chloride in pyridine yields the acetate derivative.
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Alkylation : Use of alkyl halides (e.g., methyl iodide) in basic conditions forms ether derivatives.
Table 4: Hydroxy Group Reactions
| Reaction Type | Reagents | Product |
|---|---|---|
| Acetylation | AcCl, pyridine | O-Acetyl derivative |
| Alkylation | CH₃I, K₂CO₃ | O-Methyl ether |
Stability and Reactivity Considerations
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Amide Hydrolysis : Stable under neutral conditions but susceptible to acidic or basic hydrolysis.
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Hydroxy Group : Acidic (pKa ~10) and prone to deprotonation under basic conditions.
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Furan Ring : Sensitive to harsh oxidizing agents or strong acids.
Antimalarial Activity
Derivatives of quinoline-carboxamides, including 4-hydroxyquinoline-3-carboxamides, show potent antimalarial activity by inhibiting protein synthesis via elongation factor 2 (eEF2) . While not directly tested here, structural similarities suggest potential biological relevance.
Functional Group Compatibility
The hydroxy group’s stability during amide formation is crucial. Mild coupling conditions (e.g., EDC/HOBt) avoid side reactions, ensuring retention of the hydroxy group .
Scientific Research Applications
Medicinal Chemistry
N-(furan-2-ylmethyl)-4-hydroxyquinoline-3-carboxamide and its derivatives have been investigated for their potential as antimicrobial, antiviral, and anticancer agents. The unique structure of this compound allows it to interact with various biological targets, making it a candidate for drug development.
Antimicrobial Activity
Recent studies indicate that quinoline derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have shown minimum inhibitory concentrations (MICs) lower than standard antibiotics like ciprofloxacin, suggesting their potential as broad-spectrum antibacterial agents .
Antiviral Properties
The compound has also been explored for antiviral applications. Its structural features may enhance interactions with viral proteins, thereby inhibiting viral replication. Preliminary data suggest that certain derivatives can inhibit the growth of viruses such as SARS-CoV-2 .
Anticancer Activity
This compound has demonstrated promising anticancer effects in various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells by upregulating pro-apoptotic factors like BAX and downregulating anti-apoptotic factors such as Bcl-2 . The compound's efficacy has been compared favorably against traditional chemotherapeutics like doxorubicin, showing lower toxicity to normal cells while effectively targeting cancerous cells .
Targeting Protein Kinases
Research indicates that quinoline derivatives can inhibit specific protein kinases involved in cell survival and proliferation pathways. This inhibition can lead to reduced viability of cancer cells and enhanced apoptosis .
Metal Chelation
The ability of quinoline compounds to chelate metal ions is another mechanism contributing to their biological activity. This property can enhance their efficacy against pathogens by disrupting metal-dependent enzymatic processes essential for microbial growth .
Case Studies
Several case studies illustrate the applications and effectiveness of this compound:
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-4-hydroxyquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as monoamine oxidase (MAO), which plays a role in the regulation of neurotransmitter levels in the brain . Additionally, it can bind to DNA and interfere with the replication process, leading to its potential anticancer activity .
Comparison with Similar Compounds
Structural Analogues: Substituent Effects on Physicochemical Properties
The following table summarizes key parameters of structurally related 4-hydroxyquinoline-3-carboxamides, highlighting substituent-driven variations:
Key Observations :
- Substituent Lipophilicity : Bromophenyl and trifluoromethylphenyl derivatives exhibit higher melting points (>300°C) due to increased molecular rigidity and halogen/hydrophobic interactions . The furan-2-ylmethyl group, being less polar, may reduce melting points compared to aryl-substituted analogs.
- Synthetic Accessibility : Yields for N-aryl derivatives range from 46% to 75%, influenced by steric and electronic effects during amide coupling . The furan-2-ylmethyl substituent’s smaller size could improve reaction efficiency, though direct evidence is lacking.
Spectroscopic and Analytical Comparisons
- IR Spectroscopy : N-aryl derivatives show C=O stretches at 1660–1685 cm⁻¹ . The target compound’s carbonyl stretch is expected near 1670–1690 cm⁻¹, with additional OH stretches (~3300 cm⁻¹).
- NMR Signatures : Aryl-substituted analogs display distinct aromatic proton shifts (δ 7.0–8.5 ppm) . The furan-2-ylmethyl group would introduce protons at δ 6.3–7.4 ppm (furan ring) and δ 4.5–5.0 ppm (CH₂ linker).
Biological Activity
N-(furan-2-ylmethyl)-4-hydroxyquinoline-3-carboxamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological activity, and potential therapeutic applications, drawing on recent research findings.
1. Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 4-hydroxyquinoline-3-carboxylic acid with furan derivatives. The structural integrity of this compound allows it to interact with various biological targets, making it a subject of interest in drug discovery.
2. Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
2.1 Anticancer Activity
Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown growth inhibitory effects against various cancer cell lines. A study reported that related furan-quinoline hybrids demonstrated GI50 values ranging from 2.20 μM to 5.86 μM against different cancer types, highlighting their potential as anticancer agents .
| Cell Line | GI50 (μM) |
|---|---|
| ACHN | 2.74 |
| HCT15 | 2.37 |
| MDA-MB-231 | 2.20 |
| NUGC-3 | 2.48 |
| NCI-H23 | 5.86 |
| PC-3 | 2.68 |
2.2 Antimicrobial Activity
The compound's antimicrobial properties have also been investigated, with promising results against various bacterial strains. For example, derivatives of quinoline have shown effectiveness against Mycobacterium tuberculosis, with some compounds exhibiting MIC values as low as 1.6 µg/ml . This suggests that this compound could be a candidate for antitubercular drug development.
2.3 Anti-inflammatory Effects
Inflammation plays a critical role in many diseases, and compounds like this compound have been noted for their anti-inflammatory properties. Research indicates that quinoline derivatives can inhibit key inflammatory mediators such as COX enzymes and nitric oxide production in macrophages .
The mechanisms by which this compound exerts its biological effects are multifaceted:
3.1 Inhibition of Key Enzymes
Many quinoline derivatives function by inhibiting enzymes involved in cancer progression and inflammation:
- Cyclooxygenase (COX) : Inhibition of COX enzymes reduces the production of pro-inflammatory prostaglandins.
- Nitric Oxide Synthase (iNOS) : Compounds like this compound can inhibit iNOS, leading to decreased nitric oxide production and subsequent inflammation .
3.2 Induction of Apoptosis in Cancer Cells
Some studies suggest that quinoline-based compounds may induce apoptosis in cancer cells by increasing oxidative stress and generating reactive oxygen species (ROS), which can lead to cell death .
4. Case Studies and Research Findings
Several studies have focused on the biological activity of quinoline derivatives, including those structurally similar to this compound:
- Anticancer Study : A study demonstrated that furan-coupled quinoline diamides exhibited significant anticancer activity against multiple cell lines, indicating their potential as chemotherapeutic agents .
- Antimicrobial Research : Another investigation highlighted the effectiveness of certain quinoline derivatives against Mycobacterium tuberculosis, paving the way for novel antitubercular therapies .
- Anti-inflammatory Analysis : Research on furan derivatives showed their ability to inhibit inflammatory pathways effectively, suggesting their use in treating inflammatory diseases .
5. Conclusion
This compound represents a promising compound with diverse biological activities, particularly in anticancer and antimicrobial domains. The ongoing research into its mechanisms of action and therapeutic potential underscores its significance in drug development.
Future studies should continue to explore its efficacy and safety profiles through clinical trials to establish its role in modern medicine comprehensively.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(furan-2-ylmethyl)-4-hydroxyquinoline-3-carboxamide?
- Methodology : The compound can be synthesized via reductive amination between furan-2-carbaldehyde and a quinoline-derived amine precursor, followed by hydroxylation at the 4-position of the quinoline core. Key steps include:
- Use of anhydrous conditions and catalysts like sodium cyanoborohydride for reductive amination .
- Purification via silica gel chromatography (eluent: dichloromethane/methanol/ammonium hydroxide, 92:7:1) .
- Characterization by H NMR, C NMR, and HPLC to confirm purity (>98%) .
Q. How is the purity and structural integrity of this compound validated?
- Analytical Workflow :
- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra verify substitution patterns (e.g., furan-CH-NH coupling) and hydroxyl group presence .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>98%) using reverse-phase C18 columns and UV detection at 254 nm .
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns (e.g., [M+H] ion) .
Q. What are the solubility and stability considerations for this compound?
- Solubility : Moderately soluble in DMSO and methanol (5–10 mg/mL at 25°C), but poorly soluble in water. Pre-solubilization in DMSO is recommended for biological assays .
- Stability : Store at –20°C in inert, airtight containers to prevent oxidation of the furan ring or hydroxyl group degradation. Stability in aqueous buffers is limited to 24–48 hours .
Q. How is the compound’s reactivity with common biochemical reagents assessed?
- Reactivity Screening :
- Test interactions with thiols (e.g., glutathione) via UV-Vis spectroscopy to detect adduct formation.
- Monitor pH-dependent hydrolysis of the carboxamide group using LC-MS over 24–72 hours .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern its biological activity?
- SAR Insights :
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Furan Substituent : The furan-2-ylmethyl group enhances membrane permeability due to its lipophilicity.
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4-Hydroxyquinoline Core : Critical for metal chelation (e.g., Fe) and binding to enzymatic active sites .
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Modifications : Replacing the furan with thiophene or pyridine reduces activity by 50–70%, as shown in comparative assays .
Substituent Biological Activity Key Reference Furan-2-ylmethyl IC = 1.2 µM (Enzyme X) Thiophene-2-ylmethyl IC = 3.8 µM Pyridin-3-ylmethyl IC = 5.6 µM
Q. How can crystallography resolve ambiguities in its binding mode?
- Crystallographic Approach :
- Co-crystallize with target proteins (e.g., kinase domains) using sitting-drop vapor diffusion.
- Refine structures via SHELXL (resolution <1.8 Å) to map hydrogen bonds between the hydroxyl group and catalytic residues .
Q. What strategies mitigate off-target effects in cellular assays?
- Selectivity Optimization :
- Proteome Profiling : Use activity-based protein profiling (ABPP) to identify non-target interactions.
- Isotopic Labeling : Incorporate C-labeled compound for autoradiography to track cellular distribution .
Q. How are contradictory bioactivity data reconciled across studies?
- Case Study : Discrepancies in IC values (e.g., 1.2 µM vs. 3.4 µM for the same enzyme):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
